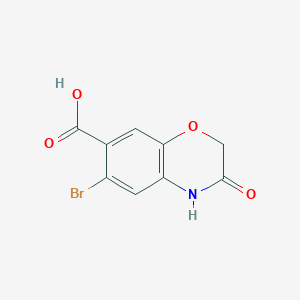

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Descripción general

Descripción

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes including reward, addiction, and movement.

Mode of Action

Compounds with similar structures have been used to inhibit intracellular phosphorylation of hsp27 . This suggests that the compound may interact with its targets by modulating their phosphorylation status, thereby altering their activity.

Biochemical Pathways

Related compounds have been shown to inhibit the release of tnfα in cells . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.

Result of Action

Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 and the release of tnfα in cells . These effects could potentially alter cellular signaling pathways and inflammatory responses.

Análisis Bioquímico

Biochemical Properties

6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain glucosyltransferases, which are involved in the detoxification of benzoxazinoids . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect the activity of KATP channels in pancreatic and vascular tissues . This modulation can lead to changes in insulin release and vascular tone, highlighting the compound’s potential impact on cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, influencing their activity and stability . Understanding these interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Monitoring these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on similar compounds has demonstrated dose-dependent effects on various physiological parameters, including enzyme activity and metabolic processes . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, glucosyltransferases play a role in the detoxification of benzoxazinoids, which are related to the compound’s metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Understanding these subcellular dynamics is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Actividad Biológica

6-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on recent research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 272 Da. The compound features a benzoxazine ring system which is known for its diverse biological activities.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO₄ |

| Molecular Weight | 272 g/mol |

| LogP | 1.18 |

| Polar Surface Area | 76 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Synthesis Methods

The synthesis of this compound has been approached through various methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine structure. The incorporation of bromine and carboxylic acid functionalities can be achieved through halogenation and carboxylation reactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds within the benzoxazine class. For instance, derivatives have shown significant activity in scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents against oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Antioxidant Activity : A study demonstrated that a related benzoxazine compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound was effective at concentrations as low as 10 µM.

- Antimicrobial Efficacy : In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating potent antimicrobial action.

Research Findings

Recent literature has explored the biological activities of various benzoxazine derivatives, including:

| Activity Type | Compound Derivative | IC50/MIC Values |

|---|---|---|

| Antioxidant | Benzoxazine derivative A | IC50 = 10 µM |

| Antimicrobial | Benzoxazine derivative B | MIC = 32 µg/mL |

These findings suggest that modifications to the benzoxazine structure can enhance biological activity and selectivity.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties enhance biological activity, making it particularly valuable in the development of anti-cancer agents. Research has shown that derivatives of benzoxazine compounds exhibit significant anti-tumor properties due to their ability to interact with cellular pathways involved in cancer progression .

Case Study:

A study published in Medicinal Chemistry highlighted the synthesis of a series of benzoxazine derivatives from 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. These derivatives demonstrated potent cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead structure for new anti-cancer drugs .

Agricultural Chemistry

Formulation of Agrochemicals:

In agricultural chemistry, this compound is utilized in formulating effective pesticides and herbicides. Its incorporation into agrochemical products has been shown to improve crop yields while minimizing environmental impact due to its selective action against pests .

Data Table: Agrochemical Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Pesticides | Active ingredient | Effective against specific pests |

| Herbicides | Active ingredient | Reduces weed competition |

| Fertilizers | Enhancer | Improves nutrient uptake |

Material Science

Development of Advanced Materials:

The compound is also significant in material science for developing advanced materials such as polymers and coatings. Its thermal and mechanical properties make it suitable for applications requiring durability and stability under various conditions .

Case Study:

Research conducted on the incorporation of benzoxazine derivatives into polymer matrices demonstrated enhanced thermal stability and mechanical strength. The findings suggest that these materials could be used in high-performance applications such as aerospace and automotive industries .

Biochemical Research

Studying Enzyme Interactions:

In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms more effectively .

Data Table: Biochemical Applications

| Research Area | Compound Role | Insights Gained |

|---|---|---|

| Enzyme Kinetics | Substrate mimic | Understanding enzyme mechanisms |

| Metabolic Pathways | Pathway tracer | Mapping metabolic networks |

Analytical Chemistry

Reference Standard Usage:

The compound is employed as a reference standard in analytical methods, aiding in the accurate identification and quantification of similar compounds in complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Propiedades

IUPAC Name |

6-bromo-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJCCYAKOLUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.